3-Hydroxy-L-tyrosyl-AMP
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Overview
Description
3-Hydroxy-L-tyrosyl-AMP is a polyol.
Scientific Research Applications
Role in Tyrosine Hydroxylase Regulation
Research has identified various regulatory elements involved in the transcriptional activation of the tyrosine hydroxylase (TH) gene, a crucial enzyme in catecholamine biosynthesis. This includes the cyclic AMP response element (CRE), which activates the promoter activity of the TH gene in a distance-dependent manner. The study also noted the role of other regulatory sequences and transcription factors such as Sp1 in TH gene expression, suggesting a synergistic activation of TH transcription (Yang et al., 1998).
Interaction with Protein Kinases
Tyrosine hydroxylase, which catalyzes the conversion of L-tyrosine to 3,4-dihydroxy-L-phenylalanine, has been shown to be directly phosphorylated and activated by cyclic AMP-dependent protein kinase. This activation is associated with an increase in enzyme activity, implying a role in the regulation of catecholamine synthesis (Joh et al., 1978; Vulliet et al., 1980).
Effect on Transcriptional Regulation
The transcriptional regulation of the TH gene by glucocorticoid and cyclic AMP demonstrates the complex interplay of various signaling pathways in the modulation of catecholamine synthesis. This regulation involves changes in transcriptional activity and promoter sequences, underlining the importance of these pathways in neurotransmitter biosynthesis (Lewis et al., 1987).
Catalytic Activity and Enzyme Binding
Tyrosyl-tRNA synthetase (TyrRS) can catalyze the transfer of both L- and D-tyrosine to tRNATyr, with the formation of a tyrosyl-adenylate intermediate. This indicates a potential role in protein synthesis and the significance of tyrosine stereochemistry in biological systems (Sheoran et al., 2008).
Role in Dopaminergic Systems
The transcription factor Ptx3, expressed in dopaminergic neurons, has been identified as influencing the TH gene promoter. This highlights the specific regulatory mechanisms at play in catecholaminergic systems, particularly in the context of neuronal function and neurotransmitter synthesis (Cazorla et al., 2000).
properties
Product Name |
3-Hydroxy-L-tyrosyl-AMP |
---|---|
Molecular Formula |
C19H23N6O10P |
Molecular Weight |
526.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C19H23N6O10P/c20-9(3-8-1-2-10(26)11(27)4-8)19(30)35-36(31,32)33-5-12-14(28)15(29)18(34-12)25-7-24-13-16(21)22-6-23-17(13)25/h1-2,4,6-7,9,12,14-15,18,26-29H,3,5,20H2,(H,31,32)(H2,21,22,23)/t9-,12+,14+,15+,18+/m0/s1 |
InChI Key |
AFIFLOMGXNKHJX-YBGGAFRISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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